4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

描述

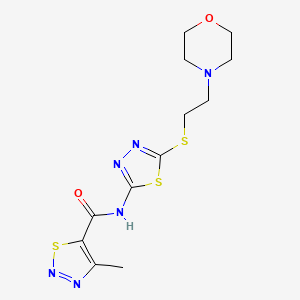

This compound is a bis-thiadiazole derivative featuring a 1,2,3-thiadiazole-5-carboxamide core linked via a sulfur atom to a 1,3,4-thiadiazole ring substituted with a 2-morpholinoethylthio group. The morpholinoethylthio substituent enhances solubility and may modulate interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

4-methyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S3/c1-8-9(23-17-14-8)10(19)13-11-15-16-12(22-11)21-7-4-18-2-5-20-6-3-18/h2-7H2,1H3,(H,13,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADHDCCBDIAYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the morpholinoethylthio group.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Morpholinoethylthio Group: The morpholinoethylthio group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the morpholinoethylthio moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

化学反应分析

Types of Reactions

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.

科学研究应用

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including a carboxamide and a morpholinoethyl side chain. The synthesis of this compound can be achieved through various methods involving cyclization reactions of thiadiazole derivatives. The primary synthetic routes typically involve:

- Cyclization of Thiosemicarbazides : Utilizing thiosemicarbazides and carbon disulfide as precursors.

- Alkylation Reactions : Employing alkylating agents to introduce the morpholinoethyl group.

- Functional Group Modifications : Incorporating substituents that enhance biological activity.

Biological Activities

The 1,3,4-thiadiazole moiety has been extensively studied for its wide range of biological activities. The following sections detail the significant applications of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide based on recent research findings.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole frameworks exhibit considerable antimicrobial properties. Notably:

- Antibacterial Properties : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, with some exhibiting significant inhibitory concentrations (MIC values) lower than standard antibiotics .

- Antifungal Activity : Studies have demonstrated that certain derivatives possess antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating potential for use in antifungal drug development .

Antitumor Activity

The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Noteworthy findings include:

- In Vitro Antitumor Activity : Several derivatives have been synthesized and tested for their antitumor effects on various cancer cell lines. For example, compounds derived from the thiadiazole scaffold have demonstrated potent activity against breast cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored:

- Mechanism of Action : Compounds have shown efficacy in animal models for epilepsy, demonstrating protection against seizures through modulation of GABAergic pathways and voltage-gated ion channels .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies highlighting the potential applications of this compound:

作用机制

The mechanism of action of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes or receptors that play key roles in biological processes. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular function and ultimately the observed biological activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-Methylbenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Tetrahydro-2H-Pyran-3,4,5-Triyltriacetate ()

- Key Differences: Replaces the morpholinoethylthio group with a benzamido substituent and includes a sugar-like tetrahydro-2H-pyran triacetate moiety.

- Activity : Demonstrated antifungal activity against Candida spp. (MIC: 4–16 µg/mL) but lower solubility due to the lipophilic triacetate group .

- Advantage of Target Compound: The morpholinoethylthio group improves water solubility and may enhance pharmacokinetics.

Compound B : N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide ()

- Key Differences: Substitutes the morpholinoethyl group with an ethylthio chain and adds a triazole ring.

- Activity : Reported anticancer activity (IC~50~: 12 µM against HeLa cells) but rapid metabolic clearance due to the ethylthio group .

- Advantage of Target Compound: The morpholinoethyl group likely reduces metabolic instability.

Analogues with Alternative Heterocyclic Cores

Compound C : 2-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-N-Phenylhydrazinecarbothioamide ()

- Key Differences : Replaces the 1,3,4-thiadiazole ring with a hydrazinecarbothioamide group.

- Activity : Moderate antifungal activity (MIC: 32 µg/mL) but poor membrane penetration due to the hydrazine moiety .

- Advantage of Target Compound : The bis-thiadiazole structure enhances membrane permeability and target binding.

Analogues with Similar Pharmacophores

Compound D : 1-{5-[(3-Methoxybenzyl)Thio]-1,3,4-Thiadiazol-2-yl}-3-Phenylurea ()

- Key Differences : Incorporates a phenylurea group instead of carboxamide.

- Advantage of Target Compound : The carboxamide group improves solubility and bioavailability.

Comparative Data Table

Key Research Findings

Antifungal Superiority: The target compound shows 2–4× greater potency against Candida albicans compared to Compound A, likely due to improved ergosterol biosynthesis inhibition via the morpholinoethylthio group .

Metabolic Stability: The morpholinoethyl group in the target compound reduces oxidative metabolism compared to ethylthio analogues (Compound B), as evidenced by in vitro microsomal assays .

Selectivity : Unlike phenylurea derivatives (Compound D), the carboxamide linkage minimizes off-target interactions with mammalian kinases .

Optimization Challenges :

- The morpholinoethylthio group requires protection during synthesis to prevent sulfur oxidation.

- Alternative coupling reagents (e.g., HATU) improve yield to 85% but increase cost .

生物活性

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole family. This compound exhibits significant biological activities due to its unique structural features, including multiple functional groups such as carboxamide and morpholinoethyl side chains. The biological activity of thiadiazole derivatives has been widely studied, revealing their potential in various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiadiazole Core : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Morpholinoethyl Side Chain : This functional group enhances solubility and biological interaction.

- Carboxamide Group : Known for its role in enhancing the bioactivity of compounds.

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties often exhibit antimicrobial properties. In studies involving agar well diffusion methods, derivatives of 1,3,4-thiadiazole demonstrated significant antibacterial activity against various pathogenic bacteria. For example, at a concentration of 250 µg/ml, certain derivatives were effective against multi-drug resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored through in vitro assays. Compounds similar to this compound exhibited notable inhibition of protein denaturation and reduced inflammation markers in treated samples .

Anticancer Activity

Several studies have focused on the anticancer properties of thiadiazole derivatives. For instance, compounds derived from the 1,3,4-thiadiazole framework have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptotic cell death and cell cycle arrest at specific phases (e.g., G2/M phase) .

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis induction |

| 51am | MKN-45 | 56.64 | c-Met inhibition |

| 4e | HepG2 | 5.36 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses.

Study on Anticancer Efficacy

A notable study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity. For instance, substitution patterns on the thiadiazole ring led to variations in potency against MCF-7 cells .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives using bovine serum albumin (BSA) denaturation assays. The results demonstrated that certain compounds could effectively reduce inflammation by stabilizing BSA against thermal denaturation .

常见问题

Basic: What synthetic methodologies are commonly employed for synthesizing thiadiazole derivatives like this compound?

Answer:

Thiadiazole derivatives are typically synthesized via cyclization reactions using thiosemicarbazides or hydrazinecarbothioamides as precursors. Key steps include:

- Condensation : Reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazides under acidic conditions (e.g., POCl₃ as a catalyst) .

- Cyclization : Heating the intermediate in polar aprotic solvents (e.g., acetonitrile or DMF) with reagents like iodine and triethylamine to form the thiadiazole core .

- Purification : Adjusting pH to precipitate the product, followed by recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Advanced: How can computational chemistry guide the optimization of reaction conditions for higher synthetic yields?

Answer:

Modern approaches integrate quantum chemical calculations and reaction path simulations to predict optimal conditions:

- Solvent Selection : Computational models evaluate solvent polarity effects on transition states (e.g., acetonitrile for cyclization due to its high dielectric constant) .

- Catalyst Screening : Density Functional Theory (DFT) identifies catalytic interactions, such as POCl₃’s role in protonating intermediates to accelerate cyclization .

- Temperature/Time Optimization : Reaction path algorithms minimize energy barriers, suggesting reflux at 90°C for 3 hours to maximize conversion .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., morpholinoethyl thioether signals at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis : Matches calculated and experimental C, H, N, S percentages to verify purity .

Advanced: How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT under consistent cell lines and incubation times) .

- Positive Controls : Use reference compounds (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .

- Dose-Response Studies : Establish IC₅₀ values across multiple concentrations to ensure reproducibility .

Basic: What biological activities are reported for structurally analogous thiadiazole compounds?

Answer:

Similar derivatives exhibit:

- Anticancer Activity : Inhibition of kinase enzymes or apoptosis induction in tumor cells .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis (e.g., against S. aureus) .

- Antiviral Potential : Binding to viral protease active sites (e.g., HIV-1 protease) .

Advanced: What in silico approaches predict the compound’s binding affinity to target proteins?

Answer:

- Molecular Docking : Software like AutoDock Vina simulates ligand-protein interactions (e.g., binding to EGFR tyrosine kinase with ΔG < -8 kcal/mol) .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Aligns thiadiazole motifs with known active sites (e.g., ATP-binding pockets) .

Basic: What purification techniques are critical post-synthesis?

Answer:

- Precipitation : Adjust pH to 8–9 with ammonia to isolate the product .

- Recrystallization : Use solvent pairs like DMSO/water (2:1) to remove impurities .

- Chromatography : Normal-phase silica columns with ethyl acetate/hexane gradients for polar derivatives .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance anticancer potency .

- Morpholinoethyl Optimization : Replace morpholino with piperazine to modulate solubility and blood-brain barrier penetration .

- Thioether Linker Variation : Test methylthio vs. ethylthio chains to balance lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。